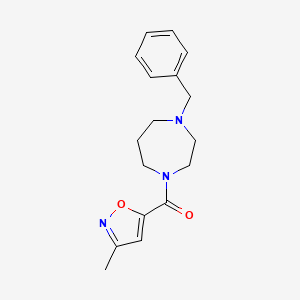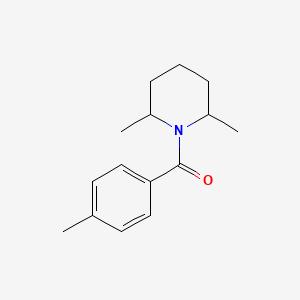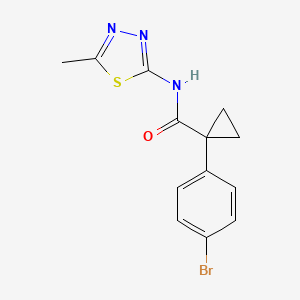![molecular formula C18H20N4O2S2 B7519329 4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7519329.png)
4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MBTS and is a member of the benzothiadiazole family of compounds.
Mécanisme D'action
The exact mechanism of action of MBTS is not well understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
MBTS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MBTS in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential to interact with other biological molecules.
Orientations Futures
There are several future directions for research on MBTS. One potential area of research is the development of new synthetic methods for MBTS that can improve its solubility and reduce its potential interactions with other biological molecules. Another area of research is the development of new applications for MBTS, such as its use as a fluorescent probe for the detection of specific biological molecules. Additionally, further studies are needed to fully understand the mechanism of action of MBTS and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of MBTS involves the reaction of 3-methylbenzyl chloride with piperazine in the presence of a base to form the intermediate 4-[4-(3-methylbenzyl)piperazin-1-yl]sulfonamide. This intermediate is then reacted with 2-chloro-1,3-benzothiazole to form MBTS.
Applications De Recherche Scientifique
MBTS has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of various biological molecules.
Propriétés
IUPAC Name |
4-[4-[(3-methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-14-4-2-5-15(12-14)13-21-8-10-22(11-9-21)26(23,24)17-7-3-6-16-18(17)20-25-19-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMVSBREAYRQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-Dimethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7519274.png)

![N-[4-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7519297.png)
![2-[Furan-2-ylmethyl(methyl)amino]-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7519308.png)
![4-oxo-N-[3-oxo-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7519312.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-3-(methylsulfonylmethyl)benzamide](/img/structure/B7519313.png)
![4-[2-(Azepan-1-yl)-2-oxoethyl]piperazin-2-one](/img/structure/B7519321.png)
![3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B7519335.png)

![4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7519347.png)